FMDP Exhibits Unmatched Selectivity for GlcN-6-P Synthase Over Other Amidotransferases
FMDP and its derivatives are selective against GlcN-6-P synthase and do not block other enzymes, even those belonging to the same family of glutamine amidotransferases [1]. This stands in stark contrast to glutamine antagonists like DON and azaserine, which inhibit multiple amidotransferases including FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase in cellular models [2].
| Evidence Dimension | Enzyme Selectivity Profile |
|---|---|
| Target Compound Data | No inhibition of other glutamine amidotransferases |
| Comparator Or Baseline | DON: inhibits FGAM synthetase, CTP synthetase, glucosamine-6-phosphate isomerase; Azaserine: inhibits FGAM synthetase, glucosamine-6-phosphate isomerase |
| Quantified Difference | Qualitative: Single-target vs. multi-target inhibition |
| Conditions | Cellular studies in mouse L1210 leukemia cells for comparators; selectivity confirmed across glutamine amidotransferase family for FMDP |
Why This Matters
This selectivity makes FMDP an essential tool for specifically interrogating the GlcN-6-P synthase pathway, whereas generic glutamine antagonists produce confounding, multi-pathway results.
- [1] Wojciechowski M, Milewski S, Mazerski J, Borowski E. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Acta Biochim Pol. 2005;52(3):647-653. View Source
- [2] Lyons SD, Sant ME, Christopherson RI. Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. J Biol Chem. 1990;265(19):11377-11381. View Source
